4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline typically involves the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is widely used in scientific research, particularly in the field of proteomics. It is utilized as a reagent for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new pharmaceuticals and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline include other substituted anilines and benzyl ethers. For example:
Properties
IUPAC Name |
4-chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO/c14-10-5-11(16)12(17)6-13(10)18-7-8-1-3-9(15)4-2-8/h1-6H,7,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGZATUSAFETSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)N)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202082 | |
Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-77-2 | |
Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-[(4-fluorophenyl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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